5-(1H-Imidazole-1-carbonyl)-2-methylpyridin-4(1H)-one
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Overview
Description
5-(1H-Imidazole-1-carbonyl)-2-methylpyridin-4(1H)-one is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazole-1-carbonyl)-2-methylpyridin-4(1H)-one typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-4-pyridone with imidazole-1-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Imidazole-1-carbonyl)-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole or pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Scientific Research Applications
5-(1H-Imidazole-1-carbonyl)-2-methylpyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole and pyridine derivatives.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1H-Imidazole-1-carbonyl)-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-2-carboxamide
- 2-Methyl-4-pyridone
- 1H-Imidazole-4-carboxylic acid
Uniqueness
5-(1H-Imidazole-1-carbonyl)-2-methylpyridin-4(1H)-one is unique due to the presence of both imidazole and pyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings .
Properties
CAS No. |
88252-30-6 |
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Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-(imidazole-1-carbonyl)-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C10H9N3O2/c1-7-4-9(14)8(5-12-7)10(15)13-3-2-11-6-13/h2-6H,1H3,(H,12,14) |
InChI Key |
ZHZUNLIIXRGGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
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